N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl group, a hydroxyl group, and an ethanesulfonamide group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the phenylpropyl and methoxyphenyl components. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl and propyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. Its interactions with biological molecules provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties are exploited to create products with specific functionalities and applications.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-hydroxy-3-phenylpropyl)benzamide
N-(2-hydroxyethyl)benzamide
N-(3-phenylpropyl)benzamide
Uniqueness: N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-18-9-7-15(8-10-18)11-12-24(21,22)19-14-17(20)13-16-5-3-2-4-6-16/h2-10,17,19-20H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBWIBCLWZEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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